Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate
Brand Name: Vulcanchem
CAS No.: 1430082-96-4
VCID: VC3004056
InChI: InChI=1S/C7H14BF3NO.K/c9-8(10,11)7-13-6-5-12-3-1-2-4-12;/h1-7H2;/q-1;+1
SMILES: [B-](COCCN1CCCC1)(F)(F)F.[K+]
Molecular Formula: C7H14BF3KNO
Molecular Weight: 235.1 g/mol

Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate

CAS No.: 1430082-96-4

Cat. No.: VC3004056

Molecular Formula: C7H14BF3KNO

Molecular Weight: 235.1 g/mol

* For research use only. Not for human or veterinary use.

Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate - 1430082-96-4

Specification

CAS No. 1430082-96-4
Molecular Formula C7H14BF3KNO
Molecular Weight 235.1 g/mol
IUPAC Name potassium;trifluoro(2-pyrrolidin-1-ylethoxymethyl)boranuide
Standard InChI InChI=1S/C7H14BF3NO.K/c9-8(10,11)7-13-6-5-12-3-1-2-4-12;/h1-7H2;/q-1;+1
Standard InChI Key FTIKKLLLWQGBOE-UHFFFAOYSA-N
SMILES [B-](COCCN1CCCC1)(F)(F)F.[K+]
Canonical SMILES [B-](COCCN1CCCC1)(F)(F)F.[K+]

Introduction

PropertyValueSource
Common NamePotassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate
CAS Number1430082-96-4
Molecular FormulaC7H14BF3KNO
Molecular Weight235.1 g/mol
Physical StateNot specified in source materials-
SolubilityNot specified in source materials-
StabilityGenerally stable under normal conditions (characteristic of organotrifluoroborates)-
Research UseFor research use only. Not for human or veterinary use

Structural Characteristics

The molecular architecture of Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate incorporates several key structural elements that contribute to its chemical behavior and synthetic utility. Understanding these structural features is essential for predicting and exploiting the compound's reactivity in various chemical transformations.

Key Structural Components

Structural ComponentDescriptionFunctional Significance
Pyrrolidine ringFive-membered nitrogen-containing heterocycleCommon scaffold in biologically active molecules; provides basic nitrogen center
Ethoxymethyl linker-CH2-O-CH2-CH2- spacer unitConnects pyrrolidine to trifluoroborate; adds flexibility and modifies electronic properties
Trifluoroborate group-BF3- unit with tetrahedral geometryKey reactive center; participates in transmetalation during coupling reactions
Potassium counter-ionK+ cationStabilizes the negatively charged trifluoroborate; affects solubility properties

The pyrrolidine ring is a saturated heterocycle containing a nitrogen atom, which gives the compound basic properties and serves as a potential interaction site with various substrates. This structural unit is commonly found in many biologically active compounds, making the molecule potentially valuable in pharmaceutical synthesis.

CompoundStructural DifferencesPotential Impact on Reactivity
Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborateContains pyrrolidine ring and ethoxymethyl spacerProvides specific steric environment and electronics for coupling reactions
Potassium trifluoro[(pyrrolidin-1-yl)methyl]borateLacks the ethoxy group in the linkerDifferent spatial arrangement affects reactivity patterns
Simple alkyl/aryl trifluoroboratesLack nitrogen-containing heterocyclesDifferent electronic properties and coupling selectivity

The unique arrangement of functional groups in Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate creates a specific electronic and steric environment around the reactive boron center, influencing its behavior in synthetic applications.

Applications in Organic Synthesis

Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate has emerged as a valuable reagent in organic synthesis, with particular utility in cross-coupling reactions. The compound's ability to transfer its organic moiety to various substrates under controlled conditions makes it an important tool for constructing complex molecular architectures.

Cross-Coupling Reactions

Reaction ComponentTypical ExamplesFunction in Coupling Process
Nucleophilic PartnerPotassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborateSource of pyrrolidin-1-ylethoxymethyl group
Electrophilic PartnerAryl/vinyl halides, triflatesAcceptor of the transferred group
CatalystPd(0) or Pd(II) complexesFacilitates the coupling process
BaseK2CO3, K3PO4, Cs2CO3Activates the trifluoroborate
Solvent SystemTHF, dioxane, toluene/waterProvides reaction medium

The Suzuki-Miyaura coupling mechanism typically involves oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the trifluoroborate, and finally reductive elimination to form the new carbon-carbon bond. The trifluoroborate group in Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate serves as an activated form of the corresponding boronic acid, providing enhanced stability and controlled reactivity in these coupling processes.

Building Block in Pharmaceutical Synthesis

The pyrrolidine ring is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs. Consequently, Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate serves as a valuable synthetic building block for introducing this pharmacophore into target molecules.

Potential applications in pharmaceutical synthesis include:

Therapeutic AreaPotential ApplicationSignificance of Pyrrolidine Moiety
CNS TherapeuticsSynthesis of neuroactive compoundsPyrrolidine present in many neurotransmitter modulators
AntimicrobialsDevelopment of novel antibacterial agentsStructural element in several antibiotics
Enzyme InhibitorsDesign of targeted inhibitory compoundsCan serve as a hydrogen bond acceptor/donor in active sites

The ethoxymethyl linker in the compound provides additional flexibility and potential binding interactions in the resulting drug candidates, potentially enhancing their pharmacokinetic properties and target engagement.

Reactivity and Interaction Studies

Understanding the reactivity patterns and interaction profiles of Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate is essential for optimizing its applications in synthetic chemistry and exploring potential new uses.

Practical Considerations and Challenges

Several practical aspects must be considered when synthesizing and handling Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate:

ChallengeImpact on Synthesis/HandlingPotential Solutions
Moisture SensitivityPotential degradation of intermediatesUse of anhydrous conditions, inert atmosphere
Purification ChallengesSeparation from inorganic byproductsSelective crystallization, solvent selection
Stability ConcernsStorage and shelf-life considerationsAppropriate packaging, controlled storage conditions

These considerations are important for developing robust and reproducible synthetic protocols for Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate, especially when scaling up production for larger applications.

Research DirectionPotential ImpactMethodological Approach
Catalyst DevelopmentEnhanced efficiency in coupling reactionsScreening of novel catalyst systems
Reaction Condition OptimizationImproved yields, milder conditionsSystematic parameter studies
Flow Chemistry ApplicationsContinuous processing capabilitiesAdaptation to microreactor systems

These methodological advances could expand the synthetic utility of Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate and related compounds, making them more accessible and practical for diverse applications.

Expansion of Application Scope

Beyond its established role in cross-coupling reactions, Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate has potential applications in several emerging areas:

Application AreaPotential ContributionResearch Focus
Medicinal ChemistryBuilding block for novel therapeuticsStructure-activity relationships of pyrrolidine-containing compounds
Materials SciencePrecursor for functional materialsIncorporation into polymers or coordination networks
Agricultural ChemistryDevelopment of crop protection agentsDesign of selective pest control agents

The compound's ability to introduce the pyrrolidin-1-ylethoxymethyl moiety into complex structures could be valuable in creating molecules with specific properties for these diverse applications.

Comparative Analysis with Related Compounds

Placing Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate in context with related organotrifluoroborate compounds provides insights into its distinctive properties and applications.

Structural Analogues

Several compounds share structural similarities with Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate, each with its own reactivity profile:

Related CompoundStructural RelationshipDistinctive Reactivity Features
Potassium trifluoro[(pyrrolidin-1-yl)methyl]borateLacks ethoxy spacerDifferent conformational preferences
Potassium trans-1-propenyltrifluoroborateDifferent organic componentAlternative coupling behavior
Simple alkyl/aryl trifluoroboratesLess functionalizedDifferent electronic properties

These structural relationships help contextualize the reactivity patterns observed with Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate and suggest potential directions for developing new functional analogues.

Functional Comparison

The functional behavior of Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate can be compared with other reagents used for similar synthetic purposes:

Reagent ClassComparative AdvantagesComparative Limitations
Boronic Acids/EstersMore widely studiedGenerally less stable
StannanesBroader reaction scopeHigher toxicity concerns
Zinc ReagentsMilder reaction conditionsDifferent functional group tolerance

Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate offers a balance of stability and reactivity that makes it valuable in specific synthetic contexts, particularly when introducing the pyrrolidin-1-ylethoxymethyl functionality.

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